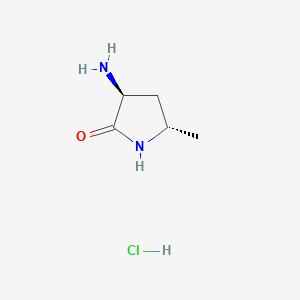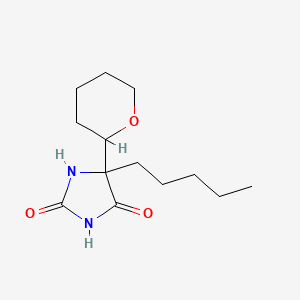
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a triazole ring attached to a benzene ring through a methylene bridge, with a sulfonyl chloride group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride typically involves the reaction of 3-(chloromethyl)benzenesulfonyl chloride with 4H-1,2,4-triazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
科学研究应用
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride has several scientific research applications:
作用机制
The mechanism of action of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The triazole ring can also interact with biological receptors, influencing signaling pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 4-((4H-1,2,4-Triazol-4-yl)methyl)benzoic acid
- 4-((4H-1,2,4-Triazol-4-yl)methyl)benzaldehyde
- 4-((4H-1,2,4-Triazol-4-yl)methyl)benzyl alcohol
Uniqueness
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications .
属性
分子式 |
C9H8ClN3O2S |
|---|---|
分子量 |
257.70 g/mol |
IUPAC 名称 |
3-(1,2,4-triazol-4-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c10-16(14,15)9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5H2 |
InChI 键 |
MUUDILUMPMTGAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


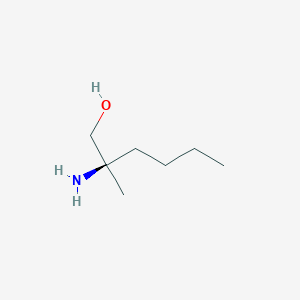
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)


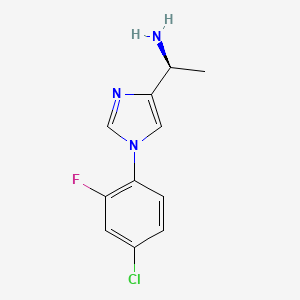
![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)
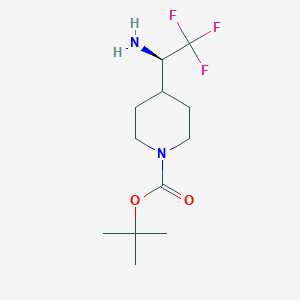
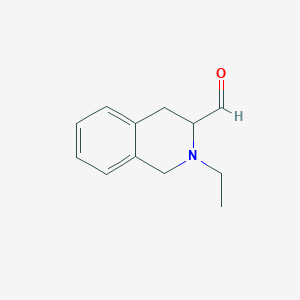
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
